Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate
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Overview
Description
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is an organic compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate typically involves the reaction of 1-acetylpyrrolidine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves silica gel adsorption and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-(furan-2-yl)propanoate: Contains a furan ring instead of a pyrrolidine ring.
Ethyl acetate: A simpler ester with a shorter carbon chain and no heterocyclic ring.
Uniqueness
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and potential therapeutic agents .
Properties
CAS No. |
100401-14-7 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)7-6-10-5-4-8-12(10)9(2)13/h10H,3-8H2,1-2H3 |
InChI Key |
WBSCWDRZWXIOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCN1C(=O)C |
Origin of Product |
United States |
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